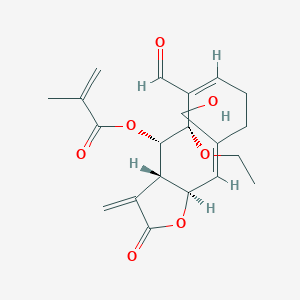
9-O-Ethyldeacetylorientalide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-O-Ethyldeacetylorientalide: is a sesquiterpenoid compound with the molecular formula C21H26O7 and a molecular weight of 390.43 g/mol . This compound is known for its high purity and is often used in various research areas, particularly in life sciences . It is characterized by its oil-like appearance and is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-O-Ethyldeacetylorientalide involves multiple steps, including the formation of its core sesquiterpenoid structure. The specific synthetic routes and reaction conditions are proprietary and often involve the use of advanced organic synthesis techniques. The compound is confirmed by NMR, HPLC, and MS, ensuring its high purity and structural integrity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis processes. These processes are designed to maximize yield and purity while minimizing production costs. The compound is often produced in specialized facilities equipped with state-of-the-art synthesis and purification equipment .
Análisis De Reacciones Químicas
Types of Reactions: 9-O-Ethyldeacetylorientalide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 9-O-Ethyldeacetylorientalide is used as a reference standard and in the study of sesquiterpenoid compounds. Its high purity makes it ideal for analytical and synthetic applications .
Biology: In biological research, this compound is used to study its effects on various biological pathways and processes. It is often used in cell culture and in vivo studies to investigate its potential therapeutic effects .
Medicine: In medicine, this compound is explored for its potential pharmacological properties. It is studied for its effects on various diseases and conditions, including its potential as an anti-inflammatory or anticancer agent .
Industry: In the industrial sector, this compound is used in the development of new materials and products. Its unique chemical properties make it valuable in the production of high-performance materials and specialty chemicals .
Mecanismo De Acción
The mechanism of action of 9-O-Ethyldeacetylorientalide involves its interaction with specific molecular targets and pathways. While the exact mechanism is still under investigation, it is believed to exert its effects through modulation of various signaling pathways and molecular interactions. These interactions may involve binding to specific receptors or enzymes, leading to changes in cellular processes and functions .
Comparación Con Compuestos Similares
Orientalide: A related sesquiterpenoid with similar structural features.
Deacetylorientalide: Another sesquiterpenoid with a similar core structure but different functional groups.
Ethyldeacetylorientalide: A compound with a similar structure but different substituents
Uniqueness: 9-O-Ethyldeacetylorientalide is unique due to its specific functional groups and high purity. Its unique chemical structure allows it to interact with biological systems in distinct ways, making it valuable for research and industrial applications .
Propiedades
IUPAC Name |
[(3aS,4S,5S,6E,10Z,11aR)-5-ethoxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O7/c1-5-26-18-15(11-23)8-6-7-14(10-22)9-16-17(13(4)21(25)27-16)19(18)28-20(24)12(2)3/h8-9,11,16-19,22H,2,4-7,10H2,1,3H3/b14-9-,15-8-/t16-,17+,18+,19+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCXGQXFCTYXGO-NZZWCAEFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C2C(C=C(CCC=C1C=O)CO)OC(=O)C2=C)OC(=O)C(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]/1[C@H]([C@@H]2[C@@H](/C=C(/CC/C=C1/C=O)\CO)OC(=O)C2=C)OC(=O)C(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














